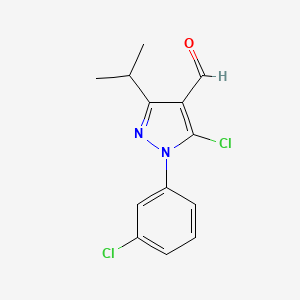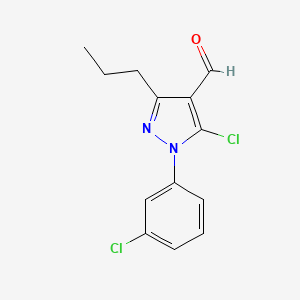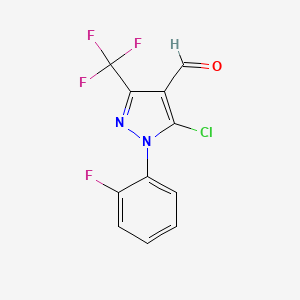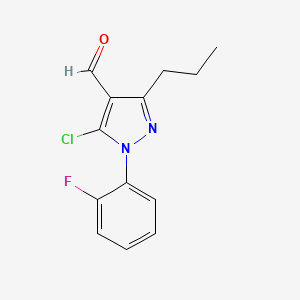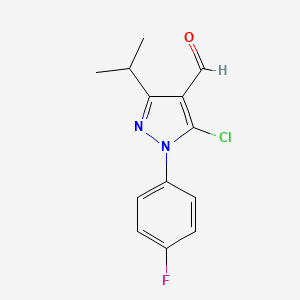
5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C13H12ClFN2O and its molecular weight is 266.70 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.0622189 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, which include rings of atoms of at least two different elements, are of significant interest in various fields due to their complex structures and biological activities. The synthesis of such compounds often requires specific precursors or intermediates, like 5-Chloro-1-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, to introduce desired functionalities and structural features. This compound can participate in reactions leading to the formation of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and bioactive molecules (Gomaa & Ali, 2020).
Biological and Medicinal Properties
The structural motif of pyrazole and its derivatives is known for its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. By serving as a structural core or framework, this compound can be used to synthesize new compounds with potent biological activities. Research into the synthetic pathways and biological evaluations of compounds derived from such precursors has led to the identification of novel therapeutic agents with potential applications in treating various diseases (Ray et al., 2022).
Organocatalysis and Green Chemistry
The synthesis of heterocyclic compounds using organocatalysts represents an area of significant interest in green chemistry. Compounds like this compound can be utilized in environmentally friendly synthetic processes that minimize the use of toxic reagents and harsh conditions. Organocatalytic methods enable the construction of complex molecules efficiently and sustainably, thereby contributing to the development of novel materials and pharmaceuticals with reduced environmental impact (Kiyani, 2018).
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-11(7-18)13(14)17(16-12)10-5-3-9(15)4-6-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEZRMIEXCDDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
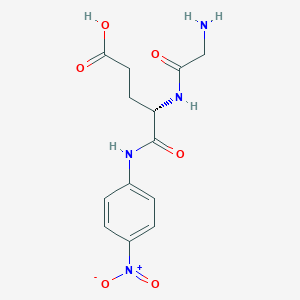
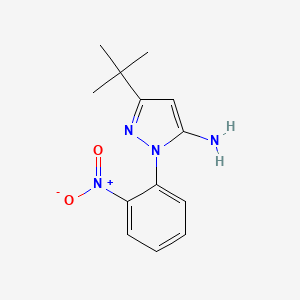
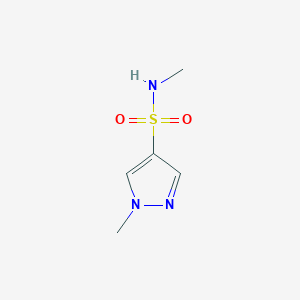
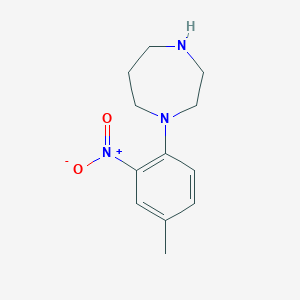
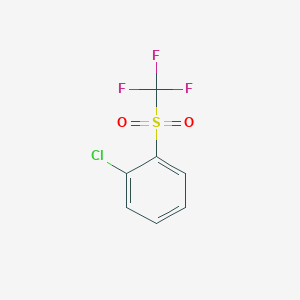
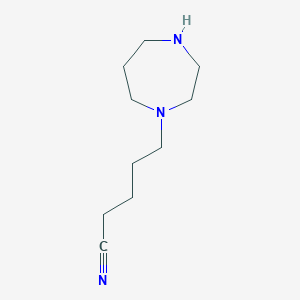
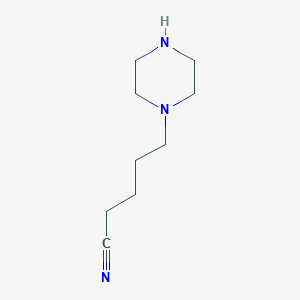
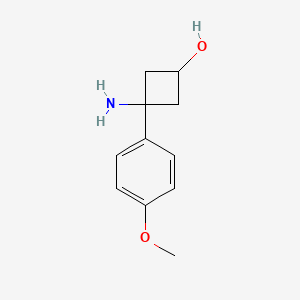
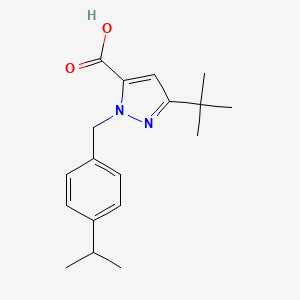
![4-benzyl-1-[(oxiran-2-yl)methyl]piperidine](/img/structure/B6352750.png)
